1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Overview
Description
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene typically involves the introduction of difluoromethyl groups onto a benzene ring. One common method is the use of difluoromethylation reagents in the presence of a catalyst. For example, the reaction of 2-fluorobenzyl chloride with difluoromethyl phenyl sulfone in the presence of a base such as potassium tert-butoxide can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter the difluoromethyl groups.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with chlorine can yield chlorinated derivatives, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It can be used in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds for enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing effects of the fluorine atoms can influence the compound’s binding affinity and specificity. This can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-2,4-difluorobenzene
- 1-(Difluoromethyl)-2,4-difluorobenzene
- 1-(Fluoromethyl)-2,4-difluorobenzene
Uniqueness: 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene is unique due to the presence of multiple difluoromethyl groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and stability compared to similar compounds with fewer fluorine atoms .
Biological Activity
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique electronic and steric properties imparted by the fluorine atoms can enhance the compound's interaction with biological targets, making it a candidate for further investigation in pharmacological applications.
Chemical Structure and Properties
The compound features a difluoromethyl group attached to a 2-fluorophenyl moiety and a difluorobenzene ring. This configuration may influence its lipophilicity, metabolic stability, and binding affinity to various biological targets. The presence of multiple fluorine atoms can also alter the compound's reactivity and solubility in biological systems.
Anticancer Potential
Research has indicated that fluorinated compounds often exhibit enhanced anticancer properties due to their ability to inhibit key metabolic pathways in cancer cells. For instance, studies on related fluorinated derivatives have shown that they can effectively inhibit glycolysis in aggressive cancers like glioblastoma multiforme (GBM) by targeting hexokinase activity . The introduction of fluorine atoms has been linked to increased potency and selectivity against cancer cell lines.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
- Alteration of Cell Signaling : Fluorinated compounds can modulate signaling pathways that are crucial for tumor growth and survival.
Case Studies
Several studies have explored the biological activity of structurally similar fluorinated compounds:
- Fluorinated Derivatives of 2-Deoxy-D-Glucose : These compounds demonstrated potent cytotoxic effects against GBM cells, with lower IC50 values compared to non-fluorinated analogs. The modifications significantly improved pharmacokinetic properties, suggesting that similar modifications in this compound could enhance its therapeutic efficacy .
- Pyrazolyl-Ureas : A class of compounds that includes fluorinated derivatives showed promising results as inhibitors of sEH (soluble epoxide hydrolase), with IC50 values in the nanomolar range. This highlights the potential for fluorinated structures to exhibit significant biological activity through enzyme inhibition .
Research Findings
A summary of relevant findings regarding the biological activity of similar fluorinated compounds is presented in the table below:
Properties
IUPAC Name |
1-[difluoro-(2-fluorophenyl)methyl]-2,4-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5/c14-8-5-6-10(12(16)7-8)13(17,18)9-3-1-2-4-11(9)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONITCXTDWAYCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=C(C=C2)F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401196474 | |
Record name | Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401196474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-23-0 | |
Record name | Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401196474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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